1-Chloro-4-iodo-2,3-dimethylbenzene
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Overview
Description
1-Chloro-4-iodo-2,3-dimethylbenzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and two methyl groups
Preparation Methods
The synthesis of 1-Chloro-4-iodo-2,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 2,3-dimethylbenzene (o-xylene) using chlorine and iodine under controlled conditions. The reaction conditions often require the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reactions .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Chloro-4-iodo-2,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The iodine atom can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include halogenating agents (e.g., chlorine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-4-iodo-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-Chloro-4-iodo-2,3-dimethylbenzene exerts its effects depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, where the chlorine or iodine atoms are replaced by other nucleophiles. The molecular targets and pathways involved vary depending on the specific chemical or biological context .
Comparison with Similar Compounds
1-Chloro-4-iodo-2,3-dimethylbenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-4-iodobenzene: Lacks the methyl groups, resulting in different reactivity and applications.
1-Bromo-4-iodo-2,3-dimethylbenzene: Substitution of chlorine with bromine alters the compound’s chemical properties and reactivity.
1-Chloro-2,3-dimethylbenzene: Lacks the iodine atom, affecting its potential for coupling reactions.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-chloro-4-iodo-2,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFKIKWNWWBDHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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